molecular formula C16H15N5O B12199394 N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B12199394
M. Wt: 293.32 g/mol
InChI Key: BMXNMHLXUACSIW-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, making it highly electron-rich and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by treating phenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Acylation: The resulting tetrazole derivative is then acylated with N-methyl-N-phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction of the tetrazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Tetrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of materials with high nitrogen content for energetic applications.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions and participate in hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylacetamide: Lacks the tetrazole ring, resulting in different reactivity and biological activity.

    5-phenyl-2H-tetrazole: Contains the tetrazole ring but lacks the acetamide moiety, leading to different chemical properties.

    N-methyl-N-phenyl-2-(5-methyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the tetrazole ring.

Uniqueness

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to the presence of both the tetrazole ring and the acetamide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O/c1-20(14-10-6-3-7-11-14)15(22)12-21-18-16(17-19-21)13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

BMXNMHLXUACSIW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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